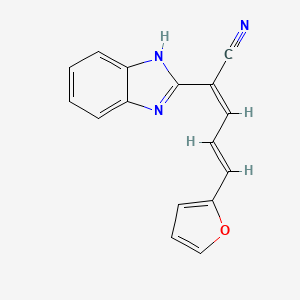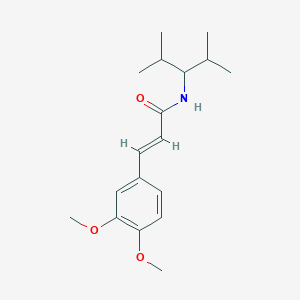
2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, making it an interesting subject for research.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific proteins and enzymes in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and block angiogenesis. In viral infections, this compound has been found to inhibit viral replication and reduce viral load. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile in lab experiments is its unique structure and properties, which make it an interesting subject for research. In addition, this compound has been shown to have potent biological effects, making it a promising candidate for drug development. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile. Some of these directions include:
1. Further studies on the mechanism of action of this compound, which could lead to the development of more effective drugs.
2. Investigation of the potential use of this compound as a fluorescent probe in biological imaging.
3. Development of new synthesis methods for this compound that could improve its solubility and other properties.
4. Exploration of the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders.
5. Studies on the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and properties. This compound has been extensively studied for its potential applications in various fields, including medicine, biological imaging, and drug development. While there are still many unanswered questions regarding the mechanism of action and potential applications of this compound, it is clear that it has great potential for future research and development.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile can be achieved through various methods. One of the most commonly used methods involves the condensation of 2-aminobenzimidazole and 2-furancarboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the final compound. Other methods include the use of different starting materials and catalysts, such as palladium and copper.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-5-(2-furyl)-2,4-pentadienenitrile has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
(2Z,4E)-2-(1H-benzimidazol-2-yl)-5-(furan-2-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-11-12(5-3-6-13-7-4-10-20-13)16-18-14-8-1-2-9-15(14)19-16/h1-10H,(H,18,19)/b6-3+,12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBXTLFGWRFVOP-OITAKYAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C=C\C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)

![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
